1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the triazole-pyrrolidine intermediate through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and pyrrolidine rings, which are known to interact with biological targets.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Application as a probe to study biological processes involving triazole or pyrrolidine-containing molecules.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the dimethoxy groups, which may affect its electronic properties and biological activity.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a single methoxy group, which may result in different reactivity and interactions.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both triazole and pyrrolidine rings, along with the dimethoxyphenyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-5-3-13(16(11-15)24-2)4-6-17(22)20-9-7-14(12-20)21-10-8-18-19-21/h3,5,8,10-11,14H,4,6-7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQHSVFCWWKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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